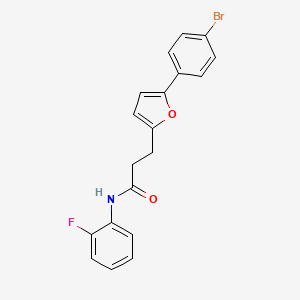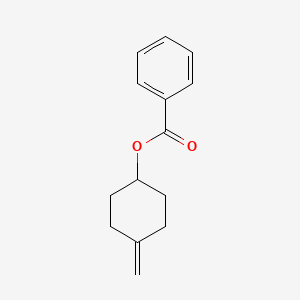![molecular formula C12H20O B11944451 2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane CAS No. 73301-35-6](/img/structure/B11944451.png)
2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Metilciclohex-3-en-1-il)metil]oxolano es un compuesto orgánico conocido por su estructura y propiedades únicas. Pertenece a la clase de oxolanos, que son éteres cíclicos. Este compuesto se caracteriza por un anillo de ciclohexeno sustituido con un grupo metilo y un puente metileno que lo conecta a un anillo de oxolano. Su fórmula molecular es C11H18O, y tiene diversas aplicaciones en la investigación científica y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(4-Metilciclohex-3-en-1-il)metil]oxolano típicamente involucra la reacción de 4-metilciclohex-3-en-1-ilmetanol con un precursor de oxolano apropiado en condiciones ácidas o básicas. Un método común es la ciclación catalizada por ácido del alcohol con tetrahidrofurano (THF) en presencia de un ácido fuerte como el ácido sulfúrico o el ácido p-toluenosulfónico. La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del anillo de oxolano.
Métodos de producción industrial
En un entorno industrial, la producción de 2-[(4-Metilciclohex-3-en-1-il)metil]oxolano puede implicar reactores de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de catalizadores y condiciones de reacción controladas garantiza una alta pureza y calidad constante del producto final. Los métodos industriales a menudo emplean técnicas de destilación y purificación a gran escala para aislar el compuesto de las mezclas de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(4-Metilciclohex-3-en-1-il)metil]oxolano experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir el anillo de oxolano a una forma más saturada utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el anillo de oxolano se abre y se reemplaza con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Nucleófilos como haluros, aminas o tioles en condiciones básicas o ácidas
Productos principales
Oxidación: Cetonas, aldehídos
Reducción: Derivados de oxolano saturados
Sustitución: Varios derivados de oxolano sustituidos
Aplicaciones Científicas De Investigación
2-[(4-Metilciclohex-3-en-1-il)metil]oxolano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en síntesis orgánica y como un solvente en varias reacciones químicas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como un precursor en la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de fragancias, sabores y como un intermedio en la síntesis de otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-[(4-Metilciclohex-3-en-1-il)metil]oxolano implica su interacción con objetivos y vías moleculares específicos. El compuesto puede actuar como un ligando, uniéndose a receptores o enzimas y modulando su actividad. El anillo de oxolano y la porción de ciclohexeno contribuyen a su afinidad de unión y especificidad. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
2-[(4-Metilciclohex-3-en-1-il)metil]oxolano se puede comparar con otros compuestos similares, como:
2-(4-Metilciclohex-3-en-1-il)propan-2-ol:
3-Metil-4-(2,6,6-trimetil-2-ciclohexen-1-il)-3-buten-2-ona:
La singularidad de 2-[(4-Metilciclohex-3-en-1-il)metil]oxolano radica en su combinación específica del anillo de oxolano y la porción de ciclohexeno, lo que le confiere propiedades químicas y físicas distintas.
Propiedades
Número CAS |
73301-35-6 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2-[(4-methylcyclohex-3-en-1-yl)methyl]oxolane |
InChI |
InChI=1S/C12H20O/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h4,11-12H,2-3,5-9H2,1H3 |
Clave InChI |
TYUJHJFKMAIWDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)CC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





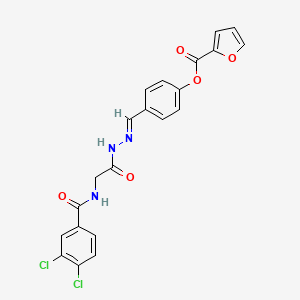
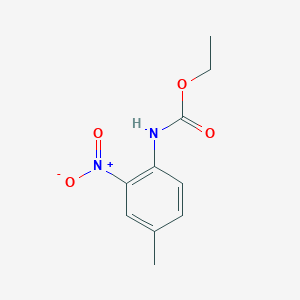
![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)
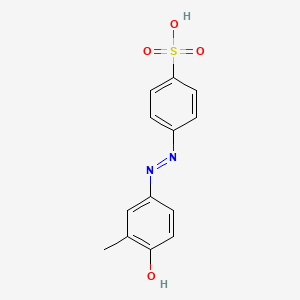
![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)
